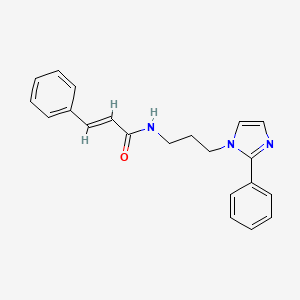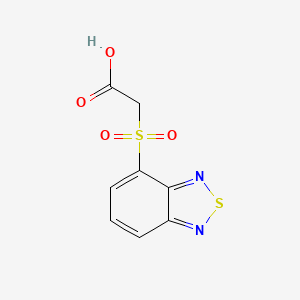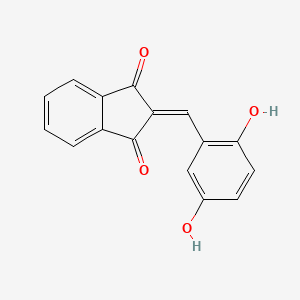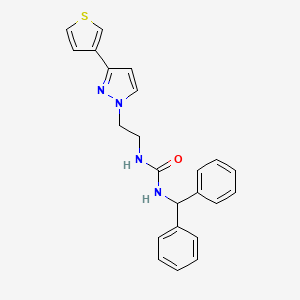
1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime is a synthetic organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen atoms or organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime typically involves the reaction of 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime would depend on its specific application. Generally, oximes can act as nucleophiles, forming covalent bonds with electrophilic centers in biological molecules. This can lead to inhibition of enzyme activity or modification of protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,6,6-tetramethylpiperidine oxime
- 1-acetyl-2,2,6,6-tetramethylpiperidine oxime
- 4-hydroxy-2,2,6,6-tetramethylpiperidine oxime
Uniqueness
1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime is unique due to its specific structural features, such as the presence of the acetyl group and the tetrahydropyridinone ring
Propriétés
IUPAC Name |
1-(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(14)13-10(2,3)6-9(12-15)7-11(13,4)5/h15H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMGXADFOPMDBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=NO)CC1(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2377379.png)
![4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2377380.png)
![(Z)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2377381.png)
![2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2377382.png)
![6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2377383.png)
![Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2377385.png)




![N-[(furan-2-yl)methyl]-4-(3-methoxybenzenesulfonamido)benzamide](/img/structure/B2377392.png)
![2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2377397.png)
